molecular formula C7H17NO B3417069 2-(3-Methylbutoxy)ethan-1-amine CAS No. 1016752-62-7

2-(3-Methylbutoxy)ethan-1-amine

Cat. No.: B3417069
CAS No.: 1016752-62-7
M. Wt: 131.22 g/mol
InChI Key: VPCOEWNBDAOSCY-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)ethan-1-amine is an organic compound with the molecular formula C(7)H({17})NO and a molecular weight of 131.22 g/mol . This compound features an amine group attached to an ethane backbone, which is further substituted with a 3-methylbutoxy group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)ethan-1-amine typically involves the reaction of 3-methylbutanol with ethylene oxide to form 2-(3-methylbutoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Acid or base catalysts to enhance the reaction rate.

    Solvents: Common solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is scaled up from laboratory methods, with optimizations for cost-effectiveness and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to a more reduced state, such as forming primary amines from secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-(3-Methylbutoxy)ethan-1-amine is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methylbutoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted synthesis and research.

Comparison with Similar Compounds

    2-(2-Methylbutoxy)ethan-1-amine: Similar structure but with a different alkyl substitution.

    2-(3-Ethylbutoxy)ethan-1-amine: Another variant with an ethyl group instead of a methyl group.

Uniqueness: 2-(3-Methylbutoxy)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methylbutoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)3-5-9-6-4-8/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCOEWNBDAOSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309148
Record name 2-(3-Methylbutoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016752-62-7
Record name 2-(3-Methylbutoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016752-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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